One well-documented area of research on 2-Ethylhexyl 4-(dimethylamino)benzoate focuses on its ultraviolet (UV) absorption properties. Studies have shown that this compound can absorb UV radiation, particularly in the UVB range (280-315 nm) of the ultraviolet spectrum. PubChem This property has led to its investigation as a potential UV filter in sunscreens and other topical sun protection products.
Another area of scientific research on 2-Ethylhexyl 4-(dimethylamino)benzoate explores its potential biological effects. Studies have investigated its effects on various cell lines and organisms. However, the research is ongoing and the results can be complex. For instance, some studies have suggested potential endocrine disrupting effects, while others have not found conclusive evidence. ECHA: More research is needed to fully understand the biological effects of 2-Ethylhexyl 4-(dimethylamino)benzoate.
2-Ethylhexyl 4-(dimethylamino)benzoate, commonly referred to as 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate, is an organic compound primarily utilized as a UV filter in various cosmetic products, particularly sunscreens. It is a derivative of benzoic acid and is known for its ability to absorb ultraviolet B radiation, thus protecting the skin from harmful sun exposure. The chemical structure consists of a benzoate group linked to a dimethylamino group and an ethylhexyl side chain, contributing to its lipophilic properties, which enhance its efficacy in formulations .
EHDBA acts as a sunscreen by absorbing UV radiation in the UVB range. When UV radiation hits an EHDBA molecule, an electron is excited to a higher energy level. The excited electron then returns to its ground state, releasing the absorbed energy as heat. This process prevents the UV radiation from reaching the skin cells and causing damage [].
EHDBA is generally considered safe for topical use in sunscreens []. However, some potential safety concerns exist:
The metabolism of 2-Ethylhexyl 4-(dimethylamino)benzoate involves several biochemical transformations. In phase I biotransformation, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of metabolites such as N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid. These reactions are facilitated by enzymes present in liver microsomes . Phase II metabolism further modifies these metabolites through conjugation reactions like acetylation and glucuronidation, enhancing their hydrophilicity for easier excretion from the body .
Research indicates that 2-Ethylhexyl 4-(dimethylamino)benzoate exhibits biological activity that may raise concerns regarding skin penetration and potential toxicity. While it serves as an effective UV filter, studies have shown that it can be absorbed through the skin, leading to systemic exposure. The compound has been associated with skin irritation and sensitization in some cases, although it generally exhibits low mutagenicity . Its metabolites may have different biological effects compared to the parent compound, necessitating further investigation into their safety profiles.
The synthesis of 2-Ethylhexyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-ethylhexanol. This process can be catalyzed by acid catalysts under controlled conditions to yield the desired ester. The reaction can be summarized as follows:
The primary application of 2-Ethylhexyl 4-(dimethylamino)benzoate is in cosmetic formulations, particularly sunscreens, where it provides protection against UV radiation. It is also used in other personal care products such as lotions and creams due to its emollient properties. Beyond cosmetics, research is exploring its potential applications in pharmaceuticals and materials science due to its chemical stability and UV absorption characteristics .
Studies examining the interactions of 2-Ethylhexyl 4-(dimethylamino)benzoate with various substances have highlighted its behavior in environmental contexts. For instance, research has shown that exposure to oxidizing agents like sodium hypochlorite can lead to degradation products that may be more toxic than the original compound . This raises concerns about its environmental impact when released into water systems.
Several compounds share structural similarities with 2-Ethylhexyl 4-(dimethylamino)benzoate, primarily within the category of UV filters and benzoate derivatives. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Padimate O (also known as Octyl Dimethyl PABA) | Benzoate derivative | Widely used UV filter; similar absorption properties |
Octocrylene | Aromatic compound | Stabilizer in sunscreens; absorbs UVB and short UVA rays |
Benzophenone-3 (Oxybenzone) | Benzophenone derivative | Broad-spectrum UV filter; concerns over hormonal activity |
Homosalate | Salicylate ester | Effective UVB filter; often combined with other filters |
While these compounds share similar functionalities as UV filters, 2-Ethylhexyl 4-(dimethylamino)benzoate is unique due to its specific chemical structure that enhances oil solubility and skin compatibility, making it particularly effective in sunscreen formulations .
Irritant